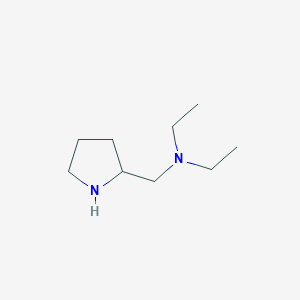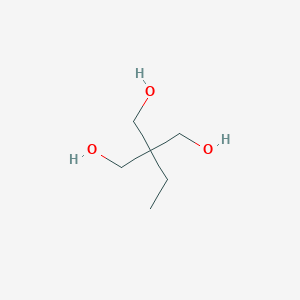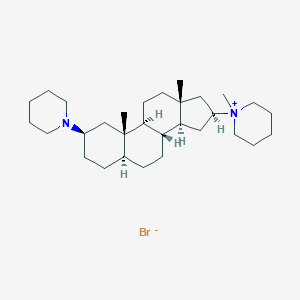
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine and related compounds often involves the reaction of appropriate amines with aldehydes or ketones in the presence of catalysts. Techniques include conventional methods as well as more novel approaches that may involve microwave irradiation or specific catalysts to improve yield and selectivity (Clarkson & Blackman, 2006).
Molecular Structure Analysis
The molecular structure of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine derivatives can be complex, with studies showing the importance of intramolecular interactions, such as hydrogen bonding, in determining their structural characteristics. X-ray crystallography has been used to determine the structures, revealing details about bond lengths and angles critical to understanding the compound's chemical behavior (Nazır et al., 2000).
Chemical Reactions and Properties
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including substitutions and complexation with metals. These reactions are influenced by the compound's ability to act as a ligand, forming complexes with different metal ions, which have been explored for their potential applications in catalysis and material science (Kumah et al., 2019).
Applications De Recherche Scientifique
Corrosion Inhibition
Cadmium(II) Schiff base complexes synthesized using derivatives of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine showed promising results as corrosion inhibitors for mild steel in acidic environments. These complexes form protective layers on the steel surface, significantly reducing corrosion rates. This research establishes a link between coordination chemistry and corrosion engineering, highlighting the utility of these compounds in materials protection (Das et al., 2017).
Catalysis and Chemical Synthesis
Nickel(II) and iron(III) complexes with derivatives of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine have been explored for their catalytic activities. These complexes are effective in the transfer hydrogenation of ketones and the catalysis of oxidative reactions, showcasing the potential of these compounds in organic synthesis and industrial chemistry (Kumah et al., 2019).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Hydrothermal synthesis utilizing these compounds has led to the creation of novel metal-organic frameworks and coordination polymers. These materials exhibit unique properties suitable for applications in gas storage, catalysis, and as functional materials in electronics and photonics (Zhang et al., 2010).
Molecular Electronics and Redox Active Systems
A ferrocene derivative utilizing a similar structural motif demonstrated improved solubility and potential for use as a redox moiety in molecular electronics. This compound exhibits multi-electron transfer behavior, making it a candidate for developing advanced materials for energy storage and conversion (Xie et al., 2018).
Biochemical and Medical Applications
While the direct applications of N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine in medical research were not found in the provided studies, related compounds show promise in biochemical applications, including DNA binding and cleavage activities. This suggests potential utility in drug development, gene therapy, and molecular biology research (Kumar et al., 2012).
Propriétés
IUPAC Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(4-2)8-9-6-5-7-10-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMHMAUXZINLIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1CCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405848 |
Source


|
| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |
CAS RN |
121053-95-0 |
Source


|
| Record name | N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Imidazo[1,2-a]pyridin-3-ylacetic acid](/img/structure/B46324.png)

![N-[benzotriazol-1-yl(phenyl)methyl]benzamide](/img/structure/B46327.png)
